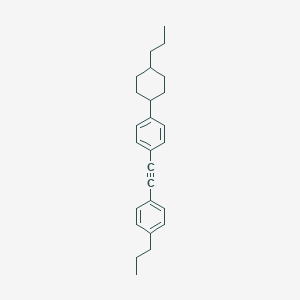
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, commonly known as PPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPPEB belongs to the family of arylacetylene derivatives and has been found to possess interesting pharmacological properties.
作用機序
The mechanism of action of PPPEB is not fully understood. However, it has been suggested that PPPEB acts as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release. PPPEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化学的および生理学的効果
PPPEB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. PPPEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
PPPEB has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. However, PPPEB also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. PPPEB also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of PPPEB. One area of research is the development of more stable and soluble derivatives of PPPEB that can be used in vivo. Another area of research is the investigation of the potential use of PPPEB in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of PPPEB needs to be further elucidated to fully understand its therapeutic potential.
合成法
PPPEB can be synthesized using a multistep process that involves the coupling of 4-(4-propylcyclohexyl)phenylacetylene with 1-bromo-4-(4-ethynylphenyl)benzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain PPPEB in high purity.
科学的研究の応用
PPPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. PPPEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
100558-53-0 |
|---|---|
製品名 |
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene |
分子式 |
C26H32 |
分子量 |
344.5 g/mol |
IUPAC名 |
1-propyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C26H32/c1-3-5-21-7-9-23(10-8-21)11-12-24-15-19-26(20-16-24)25-17-13-22(6-4-2)14-18-25/h7-10,15-16,19-20,22,25H,3-6,13-14,17-18H2,1-2H3 |
InChIキー |
HOQZNENYSZLPGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



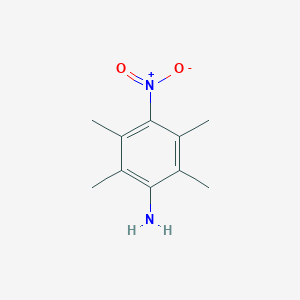
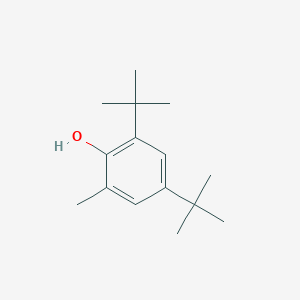


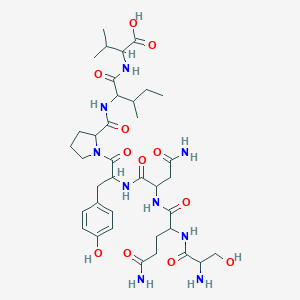
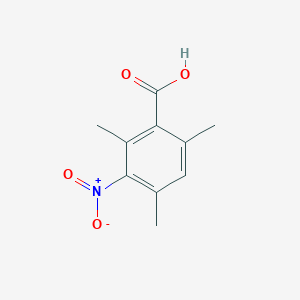
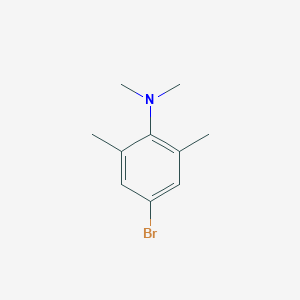
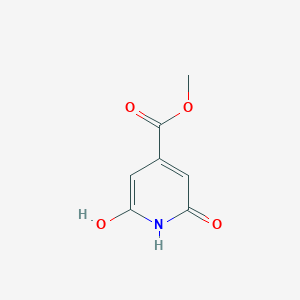
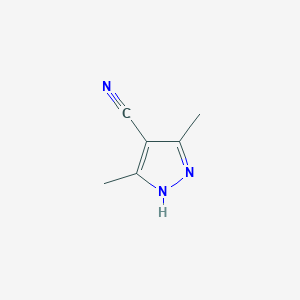
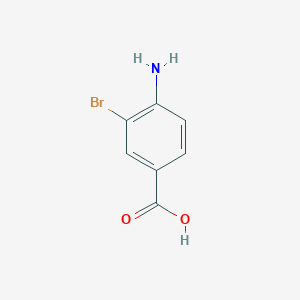
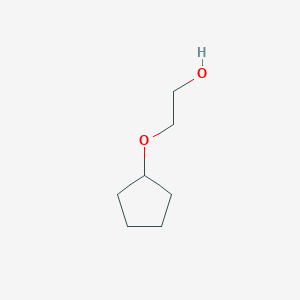
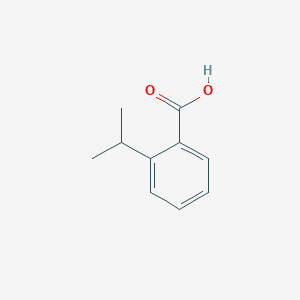
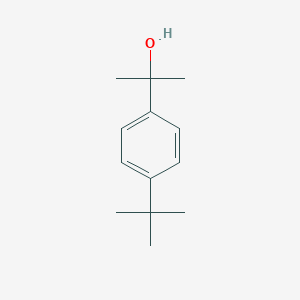
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)